

An In-depth Technical Guide to d62-DPPE (CAS Number 326495-42-5)

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Compound of Interest

Compound Name: *1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62*

Cat. No.: *B15558356*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of d62-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (d62-DPPE), a deuterated phospholipid essential for advanced research in lipidomics, drug delivery, and membrane biophysics.

Core Chemical and Physical Properties

d62-DPPE is a saturated phosphatidylethanolamine (PE) where the 62 hydrogen atoms on the two palmitoyl chains have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but easily distinguishable by its higher mass.^[1]

Table 1: Physicochemical Properties of d62-DPPE

Property	Value	Reference
CAS Number	326495-42-5	[2]
Full Chemical Name	1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine	[2]
Synonyms	d62-DPPE; 1,2-dihexadecanoyl-d62-sn-glycero-3-phosphoethanolamine; Dipalmitoyl phosphatidylethanolamine-d62	[2]
Molecular Formula	C37H12D62NO8P	[2]
Formula Weight	754.3 g/mol	[2]
Purity	>99%	[2]
Deuterium Enrichment	≥97%	[2]
Physical Form	Solid	[2]
Storage Temperature	-20°C	[2][3]
Stability	≥ 2 years at -20°C	[2]

Applications in Research and Drug Development

The primary applications of d62-DPPE stem from its properties as a stable, non-radioactive, isotopically labeled lipid.

- **Internal Standard in Lipidomics:** d62-DPPE is widely used as an internal standard in quantitative lipidomics studies using mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its addition to biological samples at a known concentration allows for the accurate quantification of endogenous DPPE and other phospholipid species by correcting for variations in sample extraction, processing, and instrument response.[1]

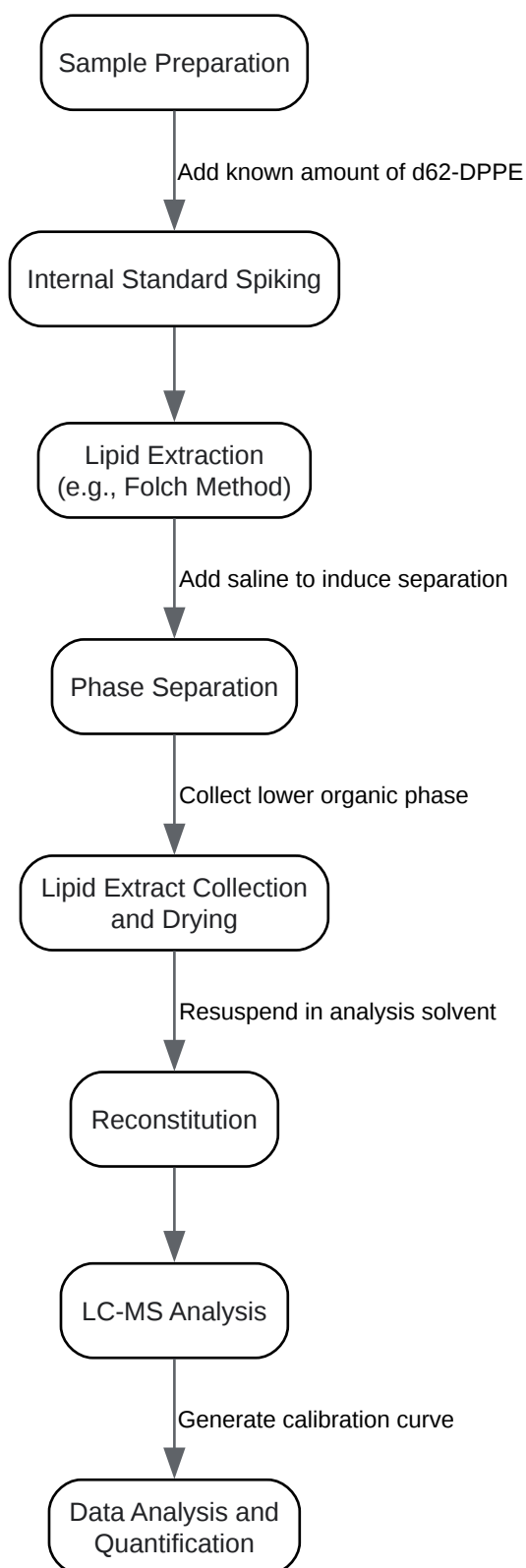
- **Liposome Formulation and Drug Delivery:** The non-deuterated form, DPPE, is a key component in the formulation of liposomes and lipid nanoparticles for drug delivery systems. [4] DPPE's unique conical shape can influence membrane curvature, which is crucial for membrane fusion and the release of encapsulated drugs into target cells. [5] d62-DPPE can be incorporated into liposome formulations to act as a tracer for studying the pharmacokinetics and biodistribution of the lipid carrier itself.
- **Model Cell Membranes:** DPPE is a major component of biological membranes, contributing to their structural integrity and fluidity. [2][3] Both deuterated and non-deuterated DPPE are used to create model membranes and liposomes for biophysical studies of membrane dynamics, protein-lipid interactions, and cell adhesion. [3][4]

Experimental Protocols

Use of d62-DPPE as an Internal Standard in Quantitative Lipidomics

This protocol outlines a general workflow for the quantification of phosphatidylethanolamines in a biological sample (e.g., plasma, cell lysate) using d62-DPPE as an internal standard.

Workflow Overview:



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Caption: Workflow for quantitative lipidomics using an internal standard.

Materials:

- Biological sample (e.g., plasma, cell culture)
- d62-DPPE stock solution of known concentration (e.g., in chloroform:methanol 2:1, v/v)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Conical glass tubes
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge
- LC-MS system

Procedure:

- Preparation of Internal Standard Working Solution: Prepare a working solution of d62-DPPE from a concentrated stock solution by diluting it to a concentration appropriate for the expected levels of endogenous lipids in your sample.
- Sample Spiking:
 - To a clean glass tube, add a precise volume of your biological sample (e.g., 100 μ L of plasma).
 - Add a known volume of the d62-DPPE internal standard working solution to the sample.
- Lipid Extraction (Folch Method):
 - Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 100 μ L sample, this would be 2 mL of the chloroform:methanol

mixture.

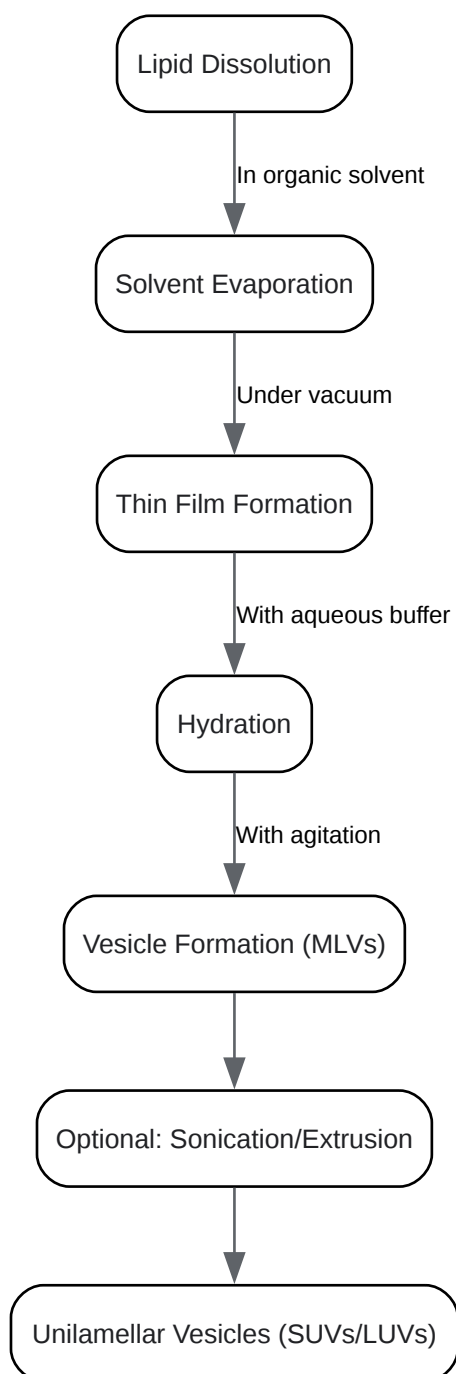
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Phase Separation:
 - Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 μ L for 2 mL of solvent).
 - Vortex for 30 seconds.
 - Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
- Lipid Collection and Drying:
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
- LC-MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a method optimized for phospholipid separation and detection.
- Quantification:
 - Create a calibration curve by analyzing a series of standards containing known concentrations of the non-deuterated DPPE and a constant concentration of d62-DPPE.
 - Plot the ratio of the peak area of the analyte (DPPE) to the peak area of the internal standard (d62-DPPE) against the concentration of the analyte.
 - Determine the concentration of DPPE in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the

calibration curve.

Preparation of Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Workflow Overview:



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Caption: Thin-film hydration method for liposome preparation.

Materials:

- d62-DPPE and other desired lipids (e.g., phosphatidylcholine)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Round-bottom flask
- Rotary evaporator
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- Water bath

Procedure:

- **Lipid Dissolution:** Dissolve d62-DPPE and any other lipids in the chosen organic solvent in a round-bottom flask. The lipids should be completely dissolved to form a clear solution.
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath can be used to gently heat the flask to facilitate evaporation. The temperature should be kept below the phase transition temperature of the lipids.
- **Thin Film Formation:** Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
- **Hydration:** Add the aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the liposomes. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.
- **Vesicle Formation:** Agitate the flask, either by hand or by gentle rotation on the rotary evaporator (without vacuum), to allow the lipid film to hydrate and swell. This process results in the formation of multilamellar vesicles (MLVs).

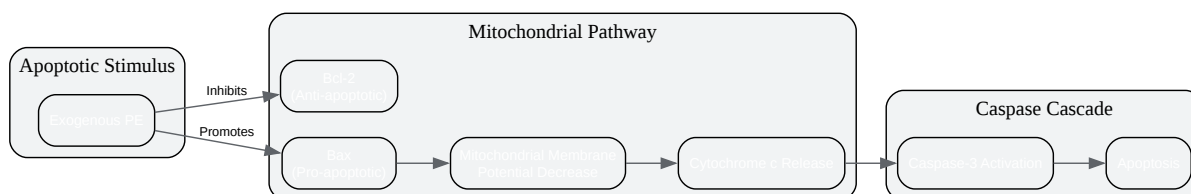
- (Optional) Sizing: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size, the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.

Role in Cellular Signaling Pathways

Phosphatidylethanolamine (PE), the non-deuterated form of d62-DPPE, is not merely a structural component of membranes but also plays a crucial role in several key signaling pathways, particularly apoptosis and autophagy.

Apoptosis (Programmed Cell Death)

During the early stages of apoptosis, the asymmetric distribution of phospholipids in the plasma membrane is lost. Phosphatidylserine (PS) and PE are translocated from the inner to the outer leaflet of the plasma membrane. The externalization of PE, alongside PS, serves as a signal for phagocytic cells to recognize and engulf the apoptotic cell. Exogenous PE has been shown to induce apoptosis in cancer cells through the Bcl-2/Bax pathway, leading to a decrease in the mitochondrial membrane potential and activation of caspase-3.[3]



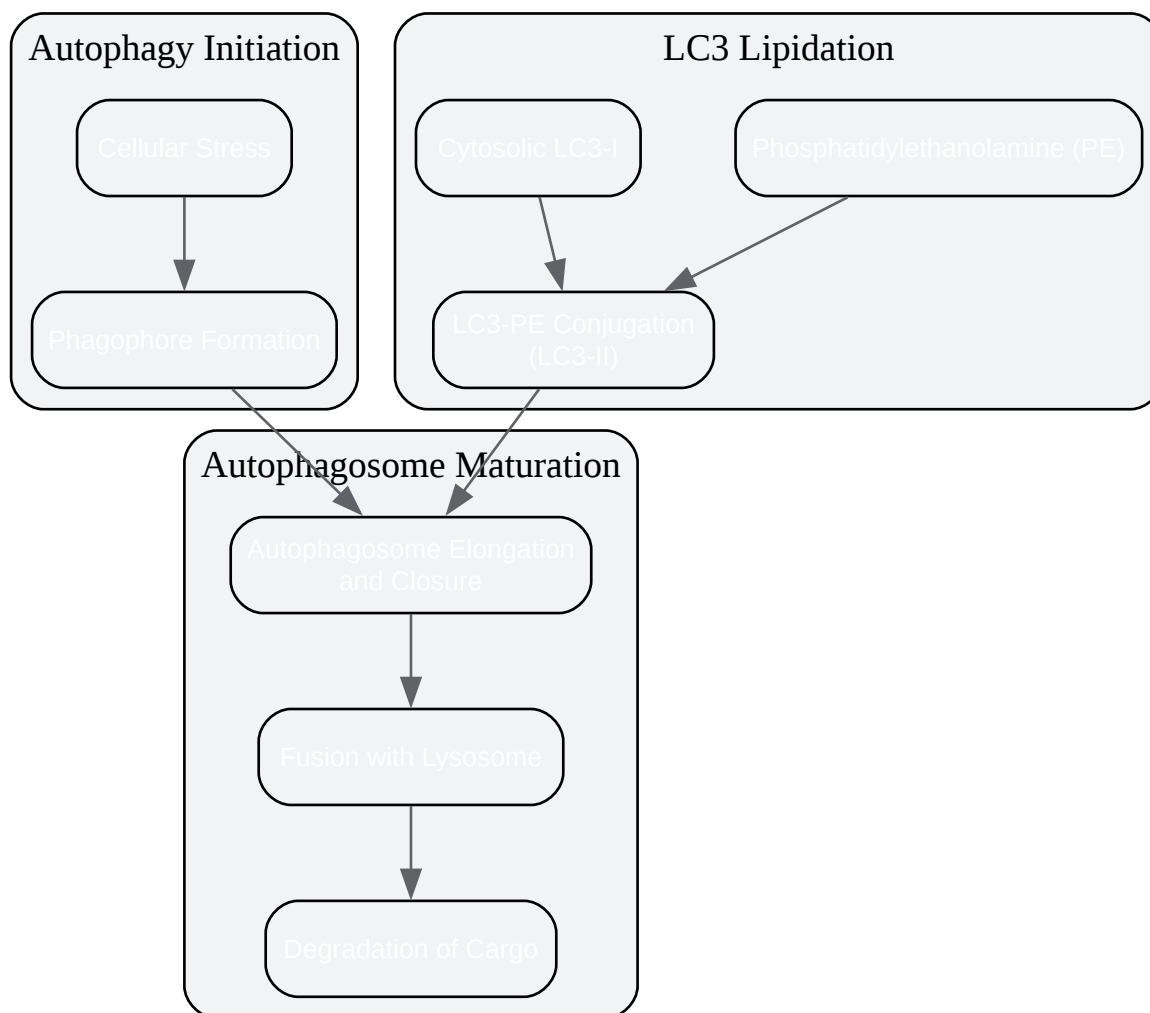
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Caption: Role of PE in the intrinsic apoptosis pathway.

Autophagy

Autophagy is a cellular process for the degradation and recycling of cellular components. PE is essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic material destined for degradation. Specifically, PE is conjugated to the protein LC3

(or Atg8 in yeast) in a process called lipidation. This LC3-PE conjugate is crucial for the elongation and closure of the autophagosome membrane. The availability of PE can be a rate-limiting factor for autophagy, and increasing intracellular PE levels has been shown to enhance autophagic flux.



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Caption: The role of PE in the autophagy pathway.

Conclusion

d62-DPPE is an invaluable tool for researchers in the fields of lipidomics, drug delivery, and cell biology. Its primary utility as an internal standard enables accurate and precise quantification of phospholipids, a critical requirement for understanding the complex roles of lipids in health and

disease. Furthermore, the foundational knowledge of its non-deuterated counterpart, DPPE, in liposome technology and key cellular signaling pathways, provides a broader context for its application in developing novel therapeutic strategies and advancing our understanding of fundamental biological processes. This guide serves as a foundational resource to facilitate the effective use of d62-DPPE in cutting-edge scientific research.

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References

- 1. Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Competes for a Common Phosphatidylethanolamine Pool with Major Cellular PE-Consuming Pathways in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Workflows | Thermo Fisher Scientific - KZ [thermofisher.com]
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